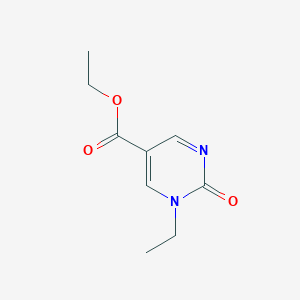

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

Description

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

ethyl 1-ethyl-2-oxopyrimidine-5-carboxylate |

InChI |

InChI=1S/C9H12N2O3/c1-3-11-6-7(5-10-9(11)13)8(12)14-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

IAPCSXQWRPRTAI-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=NC1=O)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate can be synthesized using the Biginelli reaction, a multicomponent reaction involving an aldehyde, a β-ketoester, and urea. The reaction is typically catalyzed by an acid, such as hydrochloric acid, and carried out under reflux conditions in ethanol . For example, a mixture of substituted aldehyde, ethyl acetoacetate, and urea in ethanol is treated with a few drops of concentrated hydrochloric acid and heated to reflux for several hours .

Industrial Production Methods

In industrial settings, the synthesis of dihydropyrimidinones can be optimized using green chemistry approaches. One such method involves the use of Montmorillonite-KSF as a reusable and heterogeneous catalyst, which allows for efficient and cost-effective production under solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in the regulation of immune responses . Additionally, the compound can reduce the expression of endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

Selenoxo and Thioxo Derivatives

- Ethyl 4-methyl-6-(4-oxo-4H-chromen-3-yl)-2-selenoxo-1,2-dihydropyrimidine-5-carboxylate (2g) Structure: Selenoxo (Se=O) at position 2, methyl at position 4, and chromenyl at position 4. Physical Properties: Melting point 215–217°C; IR shows C=O (acetyl, pyrone) and Se=O absorption . Comparison: The selenoxo group increases molecular weight and polarizability compared to the oxo group in the target compound. The chromenyl substituent at position 6 likely elevates the melting point relative to simpler alkyl-substituted analogs.

- Ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate (6) Structure: Thioxo (S=O) at position 2 and amino at position 4. Reactivity: Undergoes cyclization with formamide or phenyl isocyanate to form pyrimido[4,5-d]pyrimidines . Comparison: The thioxo group enhances nucleophilicity at position 2, enabling reactivity with electrophiles, whereas the oxo group in the target compound may limit such transformations.

Fluorinated Derivatives

- Ethyl 2-oxo-4-(trifluoromethyl)-1,2-dihydropyrimidine-5-carboxylate Structure: Trifluoromethyl (CF₃) at position 4. Comparison: The CF₃ substituent improves metabolic stability and bioavailability compared to non-fluorinated analogs like the target compound.

Substituent Variations at Position 1 and 4

Ethyl 2-oxo-1,2-dihydropyrimidine-5-carboxylate (CAS: 95928-49-7)

- Structure : Lacks the 1-ethyl group present in the target compound.

Ethyl 4-hydroxy-2-oxo-1,2-dihydropyrimidine-5-carboxylate (NSC-513173)

- Structure : Hydroxy (-OH) at position 4.

- Chemical Properties : The hydroxy group introduces acidity (pKa ~8–10) and hydrogen-bonding capacity, enhancing water solubility compared to alkyl-substituted derivatives .

Biological Activity

Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C8H10N2O3

- Molecular Weight: 182.18 g/mol

- CAS Number: 1707392-10-6

Research indicates that compounds similar to ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine derivatives exhibit various biological activities, including:

- Anticancer Activity : These compounds have shown promise in inducing apoptosis in cancer cell lines through mechanisms involving caspase activation and modulation of Bcl-2 family proteins. For instance, studies have demonstrated that related compounds can significantly reduce cell viability in leukemia cells by promoting apoptosis via increased intracellular calcium and reactive oxygen species (ROS) production .

- Antimicrobial Properties : Some derivatives exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents. The structure-function relationship in these compounds suggests that modifications can enhance their efficacy against specific pathogens .

- Anti-inflammatory Effects : Ethyl dihydropyrimidine derivatives have been studied for their anti-inflammatory properties, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies and Research Findings

Several studies highlight the biological activity of ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine derivatives:

Table 1: Summary of Biological Activities

Detailed Findings

- Anticancer Activity : A study demonstrated that ethyl dihydropyrimidine derivatives could induce apoptosis in HL-60 cells by activating caspase pathways and altering mitochondrial membrane potential. The treatment resulted in a significant percentage of apoptotic cells (up to 80% at higher concentrations) and was associated with increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic Bcl-2 .

- Antimicrobial Efficacy : Another research effort evaluated the antimicrobial properties of related compounds against various bacterial strains. The results indicated that modifications to the ethyl dihydropyrimidine structure could enhance antibacterial efficacy, suggesting a pathway for developing new antibiotics .

- Anti-inflammatory Mechanisms : In models of inflammation, certain derivatives were found to inhibit the production of pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases .

Q & A

Q. What synthetic methodologies are commonly employed to prepare Ethyl 1-ethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, and how can reaction conditions be optimized for higher yields?

The compound is typically synthesized via Biginelli-like cyclocondensation reactions using urea, β-keto esters, and aldehydes in acidic conditions. For example, a multi-step synthesis starting with ethyl 3-oxobutanoate, urea, and acetaldehyde in ethanol with HCl catalysis yields the dihydropyrimidine core. Subsequent oxidation with nitric acid or chlorination with POCl3 can generate derivatives. Key factors affecting yields include temperature control, stoichiometry of reagents, and purification methods (e.g., column chromatography). Lower yields in oxidation steps (e.g., 56%) may arise from side reactions, necessitating careful monitoring of reaction times and reagent excess .

Q. How is structural characterization of this compound and its derivatives performed to confirm purity and regioselectivity?

Post-synthesis characterization relies on:

- 1H/13C NMR to confirm substituent positions and detect tautomerism (e.g., NH protons at δ ~12.6 ppm in DMSO-d6).

- HRMS for molecular ion validation (e.g., [M+Na+] at m/z 357.08).

- Elemental analysis to verify C/H/N ratios (e.g., ±0.06% deviation from calculated values).

- X-ray crystallography to resolve regioselectivity ambiguities, particularly in substituted derivatives .

Advanced Research Questions

Q. How can X-ray crystallography and software tools like SHELX refine the crystal structure and analyze conformational distortions in the dihydropyrimidine core?

Single-crystal X-ray diffraction data, refined using SHELXL, reveal ring puckering and torsion angles. For example, the pyrimidine ring may adopt a flattened boat conformation (deviation of ~0.224 Å from planarity) with dihedral angles between fused rings (e.g., 80.94° for thiazolopyrimidine derivatives). SHELX parameterization (e.g., displacement parameters, hydrogen bonding networks) helps interpret non-covalent interactions influencing crystal packing .

Q. What experimental and computational strategies address contradictions in biological activity data for derivatives, such as IC50 variability across cancer cell lines?

Discrepancies in IC50 values (e.g., 5.24–73.86 μM in MCF-7 and Saos-2 cells) are analyzed via:

Q. How does ring puckering in the dihydropyrimidine core influence physicochemical properties and intermolecular interactions?

Puckering parameters (e.g., Cremer-Pople coordinates) quantify non-planarity, which affects solubility, melting points, and hydrogen-bonding capacity. For instance, puckered conformations may reduce stacking interactions, altering crystallization behavior. Computational tools (e.g., Gaussian for DFT calculations) model how puckering modulates dipole moments and bioavailability .

Q. What challenges arise in interpreting NMR data for dihydropyrimidine derivatives, particularly in dynamic systems?

Dynamic effects like tautomerism or slow ring inversion can split signals (e.g., NH protons broadening in DMSO). Variable-temperature NMR and 2D experiments (e.g., NOESY) resolve such ambiguities. For example, coupling constants in 1H NMR distinguish cis/trans configurations in substituted analogs .

Methodological Considerations

Q. Which analytical techniques are critical for probing substituent effects on the dihydropyrimidine scaffold?

- SC-XRD for absolute configuration determination.

- DSC/TGA to study thermal stability and polymorph transitions.

- HPLC-MS to monitor degradation products under stress conditions.

Q. How are regioselectivity challenges in derivative synthesis addressed, such as competing oxidation pathways?

Controlled oxidation with CAN (ceric ammonium nitrate) or selective chlorination with POCl3 minimizes side products. For example, doubling CAN concentration may shift product ratios (e.g., favoring dimeric derivatives over monomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.